N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide” is a chemical compound that is available for purchase from various chemical suppliers. It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives involves various chemical reactions. For instance, the piperidine derivative 26 was first coupled with Boc‐protected β‐alanine using HBTU/HOBt/DIPEA as activating agents . The modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent, and replacement of the benzimidazol-2-one moiety with urea-like substructures are some of the steps involved in the synthesis .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidin-4-yl group linked to a 3-cyanopyridin-2-yl group via a methylene bridge, and an oxalamide group attached to the piperidin-4-yl group. The molecular formula is C21H22FN5O2 and the molecular weight is 395.438.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives like “this compound” are complex and involve multiple steps . These reactions include modulation of the aliphatic chain, modulation of the amide substituent, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring .Applications De Recherche Scientifique
PET Imaging of Microglia
The compound [11C]CPPC, which shares a similar structure with N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide, is a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound is significant in imaging reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. It is particularly valuable in neuroinflammation-related neuropsychiatric disorders like Alzheimer’s and Parkinson’s disease (Horti et al., 2019).
HIV-1 Inhibition
N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556), related to the queried compound, reportedly blocks the interaction between HIV-1 gp120 and its receptor CD4. It enhances the binding of anti-gp120 monoclonal antibodies to the HIV-1 envelope protein, suggesting its potential in HIV-1 inhibition and treatment (Yoshimura et al., 2010).
CB1 Cannabinoid Receptor Antagonism
Related pyrazole derivatives, acting as potent and specific antagonists for the CB1 cannabinoid receptor, have been studied for their potential in antagonizing harmful side effects of cannabinoids and cannabimimetic agents. These compounds could be therapeutically significant for conditions influenced by the cannabinoid system (Lan et al., 1999).
NK1 Antagonism
Compounds like N-heteroarylpiperidine ether-based human NK1 antagonists, which have structural similarities, have been developed as orally bioavailable agents showing potency in vitro and in vivo. They are significant in studying substance P mechanisms and potential therapeutic applications (Ladduwahetty et al., 1996).
Antitumor Activity
Cationic platinum(II) complexes containing heterocyclic amines like piperidine have shown antitumor activity in vivo. These complexes, including those with pyridine and piperidine ligands, are explored for their potential as anticancer agents (Hollis et al., 1989).
Orientations Futures
The future directions for the research and development of piperidine derivatives like “N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide” could involve further exploration of their biological activities and potential applications in drug development . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
N'-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c15-8-11-2-1-5-17-13(11)19-6-3-10(4-7-19)9-18-14(21)12(16)20/h1-2,5,10H,3-4,6-7,9H2,(H2,16,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWZCDKDEGEIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)N)C2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.